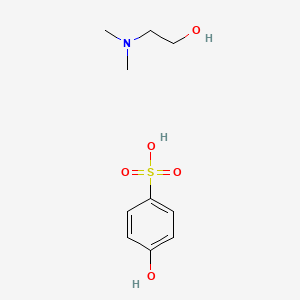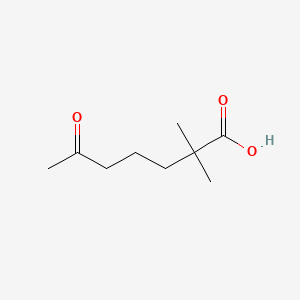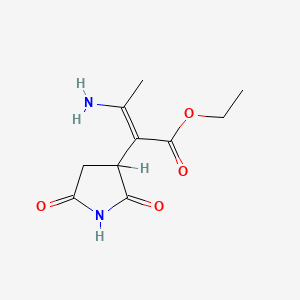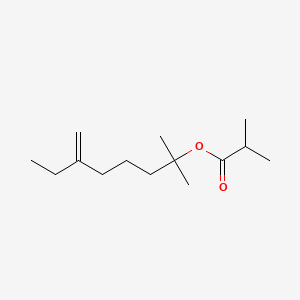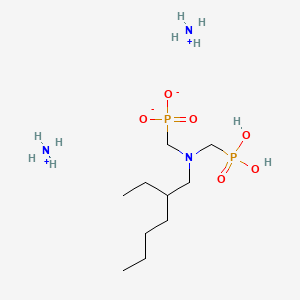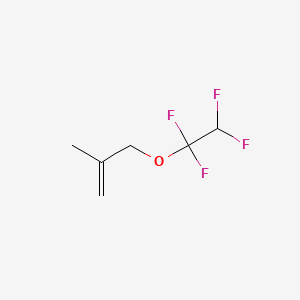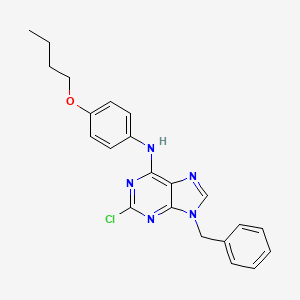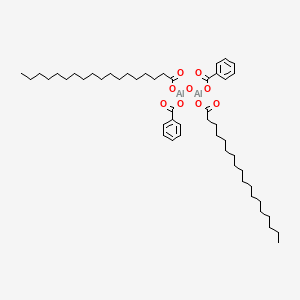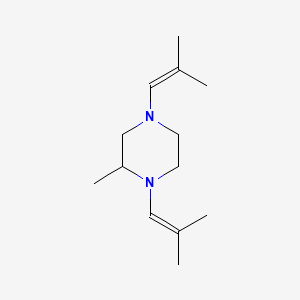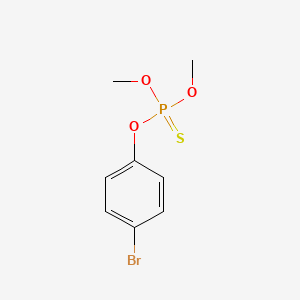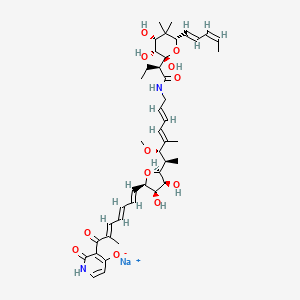
Mocimycin sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mocimycin sodium involves the fermentation of Streptomyces ramocissimus. The compound is then isolated and purified through a series of chemical processes . The detailed synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces ramocissimus is cultured under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions
Mocimycin sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and properties .
科学研究应用
Mocimycin sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and protein synthesis inhibition.
Biology: Employed in research to understand bacterial protein synthesis and the role of elongation factors.
Medicine: Investigated for its potential as an antibiotic agent, although it has not entered clinical trials.
Industry: Utilized in the development of new antibiotics and as a tool in biochemical research.
作用机制
Mocimycin sodium exerts its effects by binding tightly and specifically to bacterial elongation factor Tu (EF-Tu). This binding prevents the release of EF-Tu-GDP from the ribosome, thereby inhibiting bacterial protein synthesis . The molecular targets involved in this mechanism include the elongation factor Tu and the ribosome .
相似化合物的比较
Mocimycin sodium is similar to other antibiotics that target the elongation factor Tu, such as:
Kirromycin: Identical to this compound in structure and function.
Aurodox: A pyridone N-methylated form of this compound.
Heneicomycin: A 3-deshydroxy pyran modification of this compound.
Efrotomycin: A disaccharide derivative of aurodox.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
属性
CAS 编号 |
53152-67-3 |
|---|---|
分子式 |
C43H59N2NaO12 |
分子量 |
818.9 g/mol |
IUPAC 名称 |
sodium;3-[(2E,4E,6E)-7-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2R,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]-2-methylhepta-2,4,6-trienoyl]-2-oxo-1H-pyridin-4-olate |
InChI |
InChI=1S/C43H60N2O12.Na/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53;/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53);/q;+1/p-1/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+;/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-;/m1./s1 |
InChI 键 |
ZOYOPUDQXPJARV-GAMAPSDWSA-M |
手性 SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O.[Na+] |
规范 SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


